molecular formula C22H19N5O4S B11253721 N-(1,3-benzodioxol-5-yl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11253721
M. Wt: 449.5 g/mol
InChI Key: IXFJQWNAVMMKIN-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, a pyrrole ring, and a triazole ring

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19N5O4S/c1-29-17-6-4-5-15(11-17)21-24-25-22(27(21)26-9-2-3-10-26)32-13-20(28)23-16-7-8-18-19(12-16)31-14-30-18/h2-12H,13-14H2,1H3,(H,23,28)

InChI Key

IXFJQWNAVMMKIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group, the pyrrole ring, and the triazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, methoxyphenyl compounds, pyrrole-containing molecules, and triazole derivatives. Examples include:

  • N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-cyanobenzamide

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3-METHOXYPHENYL)-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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